ZD0947: A Technical Guide to its Mechanism of Action as a K-ATP Channel Opener
ZD0947: A Technical Guide to its Mechanism of Action as a K-ATP Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD0947 is a potent and selective modulator of the sulphonylurea receptor (SUR), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel. This document provides an in-depth technical overview of the mechanism of action of ZD0947, focusing on its interaction with specific K-ATP channel subunits and the resultant physiological effects. Quantitative data from key studies are summarized, detailed experimental methodologies are described, and the core signaling pathway is visualized.
Core Mechanism of Action: Activation of Kir6.1/SUR2B K-ATP Channels
ZD0947 functions as a K-ATP channel opener, exerting its effects primarily through the activation of channels containing the SUR2B subunit.[1][2] The K-ATP channel is an octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory SUR subunits.[3] The specific combination of these subunits determines the channel's physiological and pharmacological properties.
ZD0947 demonstrates selectivity for K-ATP channels found in smooth muscle, particularly vascular and detrusor smooth muscle.[1][4] The predominant functional subunit in these tissues is SUR2B, which typically co-assembles with the Kir6.1 pore-forming subunit.[1][5] By activating these Kir6.1/SUR2B channels, ZD0947 increases potassium efflux from the cell. This hyperpolarizes the cell membrane, leading to the closure of voltage-gated calcium channels and a subsequent reduction in intracellular calcium concentration. The decrease in intracellular calcium results in smooth muscle relaxation.[1]
The activation of Kir6.1/SUR2B channels by ZD0947 leads to significant vascular relaxation.[1] This effect is concentration-dependent and can be antagonized by the non-selective K-ATP channel blocker glibenclamide.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of ZD0947.
| Parameter | Value | Experimental System | Reference |
| Ki for reduction of spontaneous portal vein contractions | 293 nM | Mouse portal vein | [1][2] |
| Activated K+ channel conductance | 35 pS | Freshly dispersed mouse portal vein myocytes | [1][2] |
| Compound | Relative Potency for Relaxation of Carbachol-induced Contraction | Experimental System | Reference |
| Pinacidil | > | Human detrusor muscle | [4] |
| ZD0947 | > | Human detrusor muscle | [4] |
| Diazoxide | Human detrusor muscle | [4] |
Signaling Pathway
Caption: Mechanism of ZD0947-induced smooth muscle relaxation.
Experimental Protocols
The following are descriptions of the key experimental methodologies used to elucidate the mechanism of action of ZD0947, based on published literature.[1][2][4]
Isometric Tension Measurement in Isolated Tissues
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Objective: To assess the effect of ZD0947 on the contractility of smooth muscle.
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Methodology:
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Segments of tissue (e.g., mouse portal vein or human detrusor muscle) are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
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One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.
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Tissues are allowed to equilibrate under a resting tension.
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Contractions are induced by a contractile agent (e.g., carbachol (B1668302) for detrusor muscle).
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Once a stable contraction is achieved, cumulative concentrations of ZD0947 are added to the organ bath to generate a concentration-response curve.
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In some experiments, a K-ATP channel antagonist (e.g., glibenclamide) is added before or after ZD0947 to confirm the mechanism of action.
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Patch-Clamp Electrophysiology
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Objective: To directly measure the effect of ZD0947 on the activity of K-ATP channels in isolated smooth muscle cells.
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Methodology:
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Cell Isolation: Single smooth muscle cells are enzymatically dispersed from the tissue of interest (e.g., mouse portal vein).
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Whole-Cell Configuration:
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A glass micropipette with a tip diameter of a few micrometers, filled with an intracellular-like solution, is used to form a high-resistance seal with the cell membrane.
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The membrane patch under the pipette tip is ruptured to gain electrical access to the entire cell.
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The cell is voltage-clamped at a holding potential (e.g., -60 mV).
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ZD0947 is applied to the bath solution, and the resulting changes in membrane current are recorded. Inward currents at this potential are indicative of potassium efflux.
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Cell-Attached Configuration:
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A high-resistance seal is formed between the micropipette and the cell membrane, but the membrane patch is not ruptured. This allows for the recording of single-channel currents from the patch of the membrane under the pipette.
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ZD0947 is included in the pipette solution to assess its effect on the channels within the patch.
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The conductance of single channels is calculated from the current-voltage relationship.
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Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. ZD0947, a sulphonylurea receptor modulator, detects functional sulphonylurea receptor subunits in murine vascular smooth muscle ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological roles of ATP-sensitive K+ channels in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of ZD0947, a novel ATP-sensitive K+ channel opener, on membrane currents in human detrusor myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kir6.1 and SUR2B in Cantú syndrome - PMC [pmc.ncbi.nlm.nih.gov]
